N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide
Brand Name: Vulcanchem
CAS No.: 899754-90-6
VCID: VC4513500
InChI: InChI=1S/C14H13N3O4/c1-2-7-16-13(19)14(20)17-10-8-5-3-4-6-9(8)21-11(10)12(15)18/h2-6H,1,7H2,(H2,15,18)(H,16,19)(H,17,20)
SMILES: C=CCNC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Molecular Formula: C14H13N3O4
Molecular Weight: 287.275

N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide

CAS No.: 899754-90-6

Cat. No.: VC4513500

Molecular Formula: C14H13N3O4

Molecular Weight: 287.275

* For research use only. Not for human or veterinary use.

N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide - 899754-90-6

Specification

CAS No. 899754-90-6
Molecular Formula C14H13N3O4
Molecular Weight 287.275
IUPAC Name N'-(2-carbamoyl-1-benzofuran-3-yl)-N-prop-2-enyloxamide
Standard InChI InChI=1S/C14H13N3O4/c1-2-7-16-13(19)14(20)17-10-8-5-3-4-6-9(8)21-11(10)12(15)18/h2-6H,1,7H2,(H2,15,18)(H,16,19)(H,17,20)
Standard InChI Key BSIIENFOGLTOJJ-UHFFFAOYSA-N
SMILES C=CCNC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N

Introduction

Synthesis

The synthesis of N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide typically involves multiple steps, including the preparation of the benzofuran ring. This process may involve reactions such as condensation or coupling reactions to form the oxalamide core and attach the necessary functional groups.

Biological Activities

While specific biological activities of N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide have not been extensively reported, compounds with similar structures have shown promising antimicrobial and anticancer properties. For instance, derivatives of oxalamides and benzofurans have been studied for their potential in combating drug-resistant pathogens and cancer cells .

Future Research Directions

Given the limited information available on N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide, future research should focus on:

  • Synthesis Optimization: Improving the synthesis efficiency and yield of the compound.

  • Biological Activity Screening: Evaluating its antimicrobial and anticancer properties using in vitro and in vivo models.

  • Molecular Docking Studies: Investigating its interaction with potential biological targets to understand its mechanism of action.

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